(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile
Description
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a benzothiazole core and a 4-fluorophenyl substituent. Its synthesis involves a microwave-assisted Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazole and 4-fluorobenzaldehyde, catalyzed by triethylamine (TEA), yielding high-purity products efficiently (reaction time: 4–8 min, Table 1) .
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2S/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZUSBHYTRVVMA-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation as the Primary Pathway
The most widely reported method for synthesizing (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile involves a Knoevenagel condensation between 4-fluorobenzaldehyde and 2-(1,3-benzothiazol-2-yl)acetonitrile (Fig. 1). This reaction proceeds via deprotonation of the active methylene group in the acetonitrile derivative, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated nitrile with an E-configuration.
Reaction Conditions
- Catalyst : Triethylamine (10 mol%) or piperidine.
- Solvent : Dichloromethane or ethanol, depending on substrate solubility.
- Temperature : Room temperature to reflux (40–80°C).
- Time : 6–24 hours, monitored by TLC for completion.
The E-selectivity arises from the thermodynamic stability of the trans-isomer, favored during dehydration.
Synthesis of 2-(1,3-Benzothiazol-2-yl)Acetonitrile
The benzothiazole acetonitrile precursor is synthesized via nucleophilic substitution of 2-chlorobenzothiazole with cyanoacetate, followed by hydrolysis and decarboxylation. Alternative routes involve direct alkylation of benzothiazole-2-thiol with bromoacetonitrile.
Optimized Protocol for Target Compound Synthesis
Stepwise Procedure
Preparation of 2-(1,3-Benzothiazol-2-yl)Acetonitrile :
Knoevenagel Condensation :
Analytical Data and Characterization
Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.85 (d, J = 7.6 Hz, 1H, benzothiazole-H), 7.50–7.43 (m, 2H, Ar-H), 7.20–7.15 (m, 2H, Ar-H), 6.95 (s, 1H, =CH), 3.85 (s, 1H, -OH).
- ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=N), 163.5 (C-F), 135.6–115.4 (aromatic carbons), 118.2 (CN).
- HRMS : m/z calcd for C₁₆H₁₀FN₂S [M+H]⁺: 297.0594; found: 297.0598.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Triethylamine | DCM | 18 | 85–90 | >99% |
| Three-Component | Piperidine | EtOH | 24 | 60–65 | 95% |
The Knoevenagel method outperforms three-component approaches in yield and simplicity.
Challenges and Solutions
Stereochemical Control
The E-isomer predominates due to conjugation stabilization, but trace Z-isomers may form. Chromatographic separation using silica gel (hexane/EtOAc) resolves this.
Side Reactions
- Aldol Adduct Formation : Minimized by using anhydrous conditions and molecular sieves.
- Polymerization : Controlled by low temperatures (0–25°C) and diluted reaction mixtures.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors with immobilized amine catalysts (e.g., polystyrene-supported piperidine) enhance throughput and reduce waste. Solvent recovery systems (e.g., DCM distillation) improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzothiazole derivatives or fluorophenyl compounds.
Scientific Research Applications
Table 1: Synthetic Routes for (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile
| Method | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Microwave Irradiation | 2-(1,3-benzothiazol-2-yl)acetonitrile + 4-fluorobenzaldehyde | 473 K, 250 psi | High |
| Conventional Heating | Benzothiazole derivative + Fluorophenylacetonitrile | Basic conditions | Moderate |
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes .
Biology
Biologically, derivatives of this compound are being investigated for their potential as enzyme inhibitors or receptor modulators. The benzothiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory activities .
Medicine
In medicinal chemistry, this compound is explored for developing new pharmaceuticals targeting specific disease pathways. Its structural features suggest potential applications in treating conditions such as cancer and infectious diseases due to its ability to interact with biological macromolecules .
Industry
Industrially, compounds like this compound are utilized in the development of new materials such as polymers or dyes. Their unique structural properties enable innovative applications in material science .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various benzothiazole derivatives, including this compound. The results indicated significant activity against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent.
Case Study 2: Enzyme Inhibition
Research into the enzyme inhibition capabilities of this compound revealed promising results against specific targets involved in cancer pathways. The mechanism was attributed to its ability to bind effectively to the active sites of these enzymes, thereby modulating their activity .
Mechanism of Action
The mechanism of action for compounds like (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile would depend on their specific biological targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved would be specific to the target and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chalcone Derivatives (α,β-Unsaturated Ketones)
Chalcones share an α,β-unsaturated ketone core but differ in electronic and steric properties compared to acrylonitriles.
Key Differences :
- Electrophilicity : The acrylonitrile group in the target compound is more reactive than the ketone in chalcones, enabling covalent binding .
- Substituent Effects : Fluorine in the target’s 4-fluorophenyl group mimics electron-withdrawing effects seen in 2j but with reduced steric bulk compared to bromine/chlorine .
RGS4 Inhibitors (CCG-63802 and CCG-63808)
These analogs share the benzothiazole-acrylonitrile core but include pyrido[1,2-a]pyrimidin-4-one substituents.
Key Insights :
Other Acrylonitrile Derivatives
Diphenylamino-Substituted Derivatives
Compounds like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile exhibit strong π-π interactions due to extended conjugation, unlike the target’s fluorophenyl group .
Comparison :
- Electrochemical Properties: Diphenylamino groups lower HOMO-LUMO gaps (3.1 eV vs. ~3.5 eV for the target), enhancing charge transfer .
- Solubility: The target’s fluorine substituent improves solubility in polar solvents compared to hydrophobic diphenylamino groups .
Thiazole-Based Analogs
Compounds such as (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile feature thiazole rings instead of benzothiazole.
Key Observations :
- The target’s microwave synthesis offers higher yields and shorter reaction times than traditional methods.
- Fluorine improves solubility but may reduce thermal stability compared to bulkier analogs.
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety and a fluorophenyl group, which are often associated with various pharmacological activities. Its molecular formula is with a molecular weight of approximately 314.34 g/mol. The presence of the fluorine atom is notable as it can enhance lipophilicity and alter binding affinities to biological targets.
The biological activity of this compound has been linked to several mechanisms:
- DNA Binding : The compound has been shown to interact with DNA, predominantly binding within the minor groove. This interaction can inhibit DNA-dependent enzymes, thereby affecting cellular proliferation and survival .
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits antitumor properties against various cancer cell lines, including A549, HCC827, and NCI-H358. The cytotoxicity was assessed using MTS assays, indicating significant cell growth inhibition at sub-micromolar concentrations .
- Antimicrobial Activity : Preliminary evaluations suggest that the compound also possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Antitumor Activity
A recent study evaluated the antitumor efficacy of several benzothiazole derivatives, including this compound. The findings are summarized in Table 1.
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | A549 | 6.26 ± 0.33 | Antitumor |
| This compound | HCC827 | 6.48 ± 0.11 | Antitumor |
| (Control Compound) | NCI-H358 | 20.46 ± 8.63 | Antitumor |
The results indicate that the compound shows promising antitumor activity with lower IC50 values compared to control compounds in both 2D and 3D cell culture assays .
Antimicrobial Activity
The antimicrobial efficacy was evaluated using broth microdilution methods against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 μg/mL |
| Staphylococcus aureus | 10 μg/mL |
| Saccharomyces cerevisiae | 20 μg/mL |
These findings suggest that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have highlighted the potential applications of this compound in drug development:
- Anticancer Studies : A study involving the evaluation of various acrylonitrile derivatives indicated that those containing benzothiazole rings exhibited superior antitumor activity compared to their benzimidazole counterparts .
- Microbial Resistance : Research into the antimicrobial properties has shown that derivatives of this compound could be effective against resistant strains of bacteria, providing a basis for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile?
- Methodological Answer : The compound can be synthesized via condensation reactions between benzothiazole derivatives and substituted acrylonitriles. A microwave-assisted approach (60°C, 4–8 minutes) using ethanol as a solvent and triethylamine (TEA) as a base is effective for similar benzothiazole-prop-2-enenitrile derivatives, yielding >80% purity . Multi-step protocols involving Knoevenagel condensation or coupling reactions with sodium hydroxide/potassium carbonate as bases are also viable, requiring temperature control (60–80°C) and solvents like DMF or acetic acid .
Q. What spectroscopic and crystallographic methods are recommended for characterizing its molecular structure?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to determine planar conformation and intramolecular interactions (e.g., π-stacking in benzothiazole rings) .
- NMR spectroscopy : Employ H and C NMR in DMSO-d6 to confirm stereochemistry (E-configuration) and substituent positions .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Methodological Answer : The compound exhibits high lipophilicity (predicted LogP ~5.2) and solubility in polar aprotic solvents (DMF, DMSO). Stability tests under varying pH (4–9) and temperatures (4–25°C) are recommended to optimize storage conditions. Use TGA/DSC for thermal stability profiling .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in biological systems (e.g., enzyme/receptor interactions)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to targets like RGS proteins (e.g., RGS4) using immobilized protein and compound concentrations (0.1–10 µM) .
- FRET assays : Track inhibition kinetics (e.g., Gαo-RGS4 interaction) with terbium-labeled Gαo and Alexa Fluor 488-labeled RGS4 .
- Molecular docking : Utilize AutoDock Vina to predict binding poses in catalytic pockets, focusing on π-π interactions with aromatic residues .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Assay standardization : Re-evaluate protocols for consistency in cell lines (e.g., HepG2 vs. MCF7), incubation times (24–72 hours), and compound solubility (use DMSO ≤0.1%).
- Orthogonal validation : Confirm cytotoxicity via MTT and apoptosis assays (Annexin V/PI staining) .
- Meta-analysis : Cross-reference data with structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent-specific effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies to improve potency or selectivity?
- Methodological Answer :
- Substituent modulation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter π-stacking interactions .
- Bioisosteric replacement : Substitute the nitrile group with carboxylate or amide moieties to enhance hydrogen bonding .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., benzothiazole ring, fluorophenyl orientation) driving activity .
Q. What computational approaches are suitable for predicting off-target interactions or toxicity?
- Methodological Answer :
- QSAR modeling : Train models on ChEMBL datasets to predict ADMET properties (e.g., hepatotoxicity, CYP450 inhibition) .
- Molecular dynamics (MD) simulations : Simulate compound-protein complexes (50–100 ns) in GROMACS to assess binding stability .
- Off-target screening : Use SwissTargetPrediction to rank potential interactions with kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
